molecular formula C16H14INO2 B4195342 3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile

3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile

Cat. No. B4195342
M. Wt: 379.19 g/mol
InChI Key: CHDVRUGNPZGJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a nitrile derivative that belongs to the class of benzyl ethers. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile involves its ability to inhibit the activity of certain enzymes that are involved in inflammatory and cancer pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that play a role in the production of inflammatory mediators and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile have been studied extensively. This compound has been shown to reduce inflammation and pain in animal models of arthritis, suggesting its potential as a treatment for inflammatory diseases. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of COX-2 and 5-LOX. However, limitations include the need for further research to determine its efficacy and safety in humans, as well as the potential for off-target effects on other enzymes and pathways.

Future Directions

There are several future directions for research on 3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile. These include further studies on its mechanism of action, its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer, and its safety and efficacy in humans. Additionally, research could focus on the development of analogs of this compound with improved therapeutic properties.

Scientific Research Applications

3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties and has been tested as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-ethoxy-4-[(2-iodophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDVRUGNPZGJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(2-iodophenyl)methoxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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